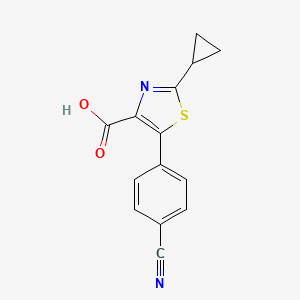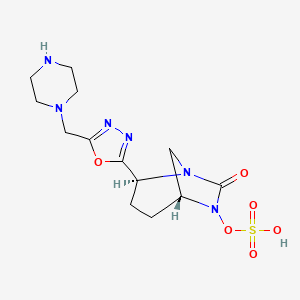
Antibacterial agent 52
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antibacterial agent 52 is a compound known for its potent antibacterial properties. It has been extensively studied for its ability to combat various bacterial infections, particularly those caused by drug-resistant bacteria. This compound is part of a broader class of antibacterial agents that target specific bacterial processes to inhibit growth or kill bacteria.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of antibacterial agent 52 typically involves multiple steps, including the formation of key intermediates and their subsequent transformation into the final product. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity. Common reagents used in the synthesis include organic solvents, acids, bases, and various metal catalysts.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This process requires optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to achieve efficient production. Quality control measures are also crucial to ensure the consistency and safety of the final product.
化学反应分析
Types of Reactions
Antibacterial agent 52 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various organic solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted analogs of this compound.
科学研究应用
Antibacterial agent 52 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: It is employed in research on bacterial physiology and the development of new antibacterial therapies.
Medicine: It is investigated for its potential use in treating bacterial infections, particularly those caused by drug-resistant strains.
Industry: It is used in the development of antibacterial coatings and materials for medical devices and other applications.
作用机制
The mechanism of action of antibacterial agent 52 involves targeting specific bacterial processes to inhibit growth or kill bacteria. It typically binds to bacterial enzymes or proteins, disrupting essential cellular functions such as DNA replication, protein synthesis, or cell wall synthesis. This leads to the death of the bacterial cell or inhibition of its growth.
相似化合物的比较
Antibacterial agent 52 is unique in its structure and mechanism of action compared to other similar compounds. Some similar compounds include:
Penicillin: Targets bacterial cell wall synthesis but has a different chemical structure.
Tetracycline: Inhibits protein synthesis by binding to the bacterial ribosome.
Ciprofloxacin: Inhibits DNA replication by targeting bacterial DNA gyrase.
This compound stands out due to its effectiveness against drug-resistant bacteria and its unique mode of action, making it a valuable addition to the arsenal of antibacterial agents.
属性
分子式 |
C13H20N6O6S |
|---|---|
分子量 |
388.40 g/mol |
IUPAC 名称 |
[(2S,5R)-7-oxo-2-[5-(piperazin-1-ylmethyl)-1,3,4-oxadiazol-2-yl]-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate |
InChI |
InChI=1S/C13H20N6O6S/c20-13-18-7-9(19(13)25-26(21,22)23)1-2-10(18)12-16-15-11(24-12)8-17-5-3-14-4-6-17/h9-10,14H,1-8H2,(H,21,22,23)/t9-,10+/m1/s1 |
InChI 键 |
XYMPZQHEDYODFR-ZJUUUORDSA-N |
手性 SMILES |
C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)O)C3=NN=C(O3)CN4CCNCC4 |
规范 SMILES |
C1CC(N2CC1N(C2=O)OS(=O)(=O)O)C3=NN=C(O3)CN4CCNCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Bromo-6,12-dihydro-6,6,12,12-tetramethylindeno[1,2-b]fluorene](/img/structure/B13924057.png)

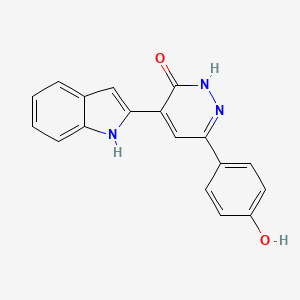
![8-(Phenylmethyl)-1-oxa-8-azaspiro[4.5]decane](/img/structure/B13924067.png)
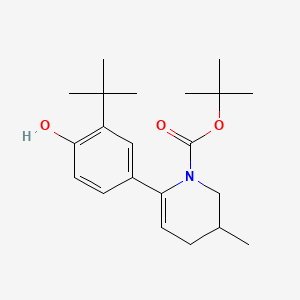
![Ethyl 2-amino-2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate dihydrochloride](/img/structure/B13924084.png)
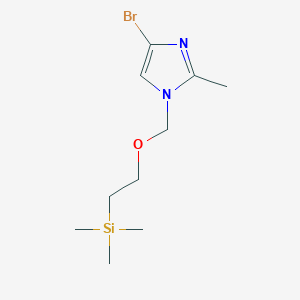

![tert-Butyl 6-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B13924110.png)
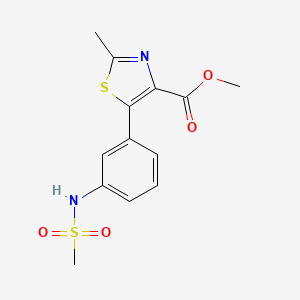
![5-Methoxy-7-methylthiazolo[5,4-b]pyridin-2-amine](/img/structure/B13924113.png)
